![molecular formula C6H13NO B072598 N-仲丁基乙酰胺 CAS No. 1189-05-5](/img/structure/B72598.png)
N-仲丁基乙酰胺
描述
N-sec-Butylacetamide is a chemical compound with the molecular formula C6H13NO . It is used in various applications, including as a reagent in chemical reactions .
Synthesis Analysis
The synthesis of N-sec-Butylacetamide can be achieved through various methods. One such method involves the reaction of di-tert-butyl dicarbonate and nitriles, catalyzed by Cu(OTf)2 . This reaction is efficient and produces N-sec-Butylacetamide in excellent yields .Molecular Structure Analysis
The molecular structure of N-sec-Butylacetamide consists of 6 carbon atoms, 13 hydrogen atoms, and 1 oxygen atom . The exact structure can be determined using various analytical techniques .Physical And Chemical Properties Analysis
N-sec-Butylacetamide has a density of 0.9±0.1 g/cm3, a boiling point of 207.3±8.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It also has a molar refractivity of 33.4±0.3 cm3, and a molar volume of 133.9±3.0 cm3 .科学研究应用
Synthesis of Pyrimidine Derivatives
N-sec-Butylacetamide can be used in the synthesis of pyrimidine derivatives. Pyrimidine was synthesized as a derivative of chalcone, then polymerization of pyrimidine was carried out with fusidic acid and zinc oxide . The physical properties affecting the construction process, such as Thin-layer chromatography, solubility, the effect of buffer solutions, and temperatures, were studied .
Antimicrobial Activity
The polymer resulting from the interaction of pyrimidine with fusidic acid and zinc oxide showed more effective results against bacteria compared to fusidic acid alone and zinc oxide alone . This suggests that N-sec-Butylacetamide could potentially be used in the development of new antimicrobial agents.
Cancer Treatment
2-Benzhydryl sulfinyl N-sec-butylacetamide isolated from fig augmented trastuzumab-triggered phagocytic killing of cancer cells through interface . This suggests that N-sec-Butylacetamide could potentially be used in cancer treatment.
Environmental Persistence
N-sec-Butylacetamide has been found to have a persistence time of 460 hours . This suggests that it could potentially persist in the environment for a significant period of time, which could have implications for its use in various applications.
Wastewater Treatment
N-sec-Butylacetamide has been found to have a total removal rate of 1.87 percent in wastewater treatment . This suggests that it could potentially be used in the treatment of wastewater.
Volatilization from Water
N-sec-Butylacetamide has been found to have a half-life of 455.4 days from model river and 4971 days from model lake . This suggests that it could potentially be used in studies related to the volatilization of chemicals from water.
安全和危害
属性
IUPAC Name |
N-butan-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-4-5(2)7-6(3)8/h5H,4H2,1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILVHGGOUFZULB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324267 | |
Record name | N-butan-2-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-sec-Butylacetamide | |
CAS RN |
1189-05-5 | |
Record name | N-sec-Butylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-sec-Butylacetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406181 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-butan-2-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-SEC-BUTYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5CH7JSC3Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does 2-(benzhydryl sulfinyl)-N-sec-butylacetamide interact with immune cells to enhance the phagocytosis of cancer cells in the presence of trastuzumab?
A1: The research paper suggests that 2-(benzhydryl sulfinyl)-N-sec-butylacetamide enhances the activity of phagocytic cells through interaction with Fcγ receptors. [] This interaction appears to improve the efficacy of trastuzumab, a monoclonal antibody that targets HER2 receptors often overexpressed in certain cancer cells. While the exact mechanism remains to be fully elucidated, this interaction potentially leads to increased binding of trastuzumab-coated cancer cells to Fcγ receptors on phagocytic cells, ultimately promoting their engulfment and destruction. Further research is needed to fully characterize the binding site, affinity, and downstream signaling pathways involved in this interaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。